(2S)-2-amino-2-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetic acid (2S)-2-amino-2-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16472373
InChI: InChI=1S/C11H19NO2/c1-9(2,3)11-4-10(5-11,6-11)7(12)8(13)14/h7H,4-6,12H2,1-3H3,(H,13,14)/t7-,10?,11?/m1/s1
SMILES:
Molecular Formula: C11H19NO2
Molecular Weight: 197.27 g/mol

(2S)-2-amino-2-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetic acid

CAS No.:

Cat. No.: VC16472373

Molecular Formula: C11H19NO2

Molecular Weight: 197.27 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-amino-2-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetic acid -

Specification

Molecular Formula C11H19NO2
Molecular Weight 197.27 g/mol
IUPAC Name (2S)-2-amino-2-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetic acid
Standard InChI InChI=1S/C11H19NO2/c1-9(2,3)11-4-10(5-11,6-11)7(12)8(13)14/h7H,4-6,12H2,1-3H3,(H,13,14)/t7-,10?,11?/m1/s1
Standard InChI Key XBJQYDXDUULPKW-CAZGOSDBSA-N
Isomeric SMILES CC(C)(C)C12CC(C1)(C2)[C@@H](C(=O)O)N
Canonical SMILES CC(C)(C)C12CC(C1)(C2)C(C(=O)O)N

Introduction

Structural Features and Molecular Identity

The compound’s molecular formula is C₁₁H₁₉NO₂, with a molecular weight of 197.27 g/mol . Its stereochemistry is defined by the (2S) configuration at the chiral α-carbon, which is critical for its interactions in biological systems. The hydrochloride salt form (C₁₁H₂₀ClNO₂, molecular weight: 233.73 g/mol) enhances aqueous solubility and stability .

Key Structural Data:

PropertyFree Acid FormHydrochloride Salt
Molecular FormulaC₁₁H₁₉NO₂C₁₁H₂₀ClNO₂
Molecular Weight197.27 g/mol233.73 g/mol
IUPAC Name(2S)-2-amino-2-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetic acid(2S)-2-amino-2-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetic acid hydrochloride
SMILESCC(C)(C)C12CC(C1)(C2)C@@HNCC(C)(C)C12CC(C1)(C2)C@@HN.Cl
InChIKeyXBJQYDXDUULPKW-UHFFFAOYSA-NYNRSUKIZBZAXRK-UHFFFAOYSA-N
CAS Number944313-19-3944278-22-2

The bicyclo[1.1.1]pentane core imposes significant steric strain, resulting in a rigid, three-dimensional geometry that mimics the spatial arrangement of para-substituted benzene rings . This property makes it a valuable bioisostere in drug design.

Synthesis and Scalability

Core Synthetic Strategies

The synthesis typically involves functionalizing [1.1.1]propellane, a strained hydrocarbon, through radical or photochemical pathways :

  • Light-Enabled Alkylation: Propellane reacts with alkyl iodides under UV light in flow reactors, yielding bicyclo[1.1.1]pentane iodides. This method is scalable to kilogram quantities with >90% purity .

  • Iron-Catalyzed Amination: Semicarbazides react with propellane in the presence of Fe(Pc) and tert-butyl hydroperoxide (TBHP), forming BCP carboxamides .

  • Hydrochloride Salt Formation: The free acid is treated with hydrochloric acid to improve solubility for biological assays .

Stereochemical Control

The (2S) configuration is achieved via chiral auxiliaries or enzymatic resolution during the final stages of synthesis . Asymmetric catalysis remains an area of active research to enhance enantiomeric excess.

Physicochemical Properties

PropertyValue/Description
SolubilityPoor in water (free acid); improved in hydrochloride form
logP~1.5 (predicted), indicating moderate lipophilicity
pKaCarboxylic acid: ~2.5; Amino group: ~9.8
Thermal StabilityStable up to 150°C (decomposes above)

The tert-butyl group enhances metabolic stability by shielding the BCP core from oxidative enzymes .

Applications in Medicinal Chemistry

Bioisosteric Replacement

The BCP moiety serves as a non-planar substitute for phenyl rings, improving solubility and reducing off-target interactions . For example:

  • In γ-secretase inhibitors, replacing a para-fluorophenyl group with BCP maintained potency while increasing aqueous solubility by 4-fold .

  • IDO1 inhibitors incorporating BCP showed reduced amide hydrolysis and improved pharmacokinetics .

Case Studies

  • Neurological Disorders: BCP-based analogs of metabotropic glutamate receptor (mGluR) antagonists demonstrated retained activity with lower cytotoxicity .

  • Anticancer Agents: Derivatives exhibited enhanced blood-brain barrier penetration due to reduced polarity .

Limitations

While BCP improves physicochemical properties, it often reduces binding affinity compared to aromatic counterparts. Hybrid designs combining BCP with flexible linkers are being explored to balance rigidity and adaptability .

Future Directions

  • Stereoselective Synthesis: Developing catalytic methods to access (2S) and (2R) enantiomers efficiently .

  • Prodrug Strategies: Leveraging the carboxylic acid group for ester prodrugs to enhance oral bioavailability.

  • Targeted Delivery: Conjugating BCP-amino acids to nanoparticles for site-specific action .

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